molecular formula C19H18N2O3 B13875984 tert-butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate

tert-butyl 5-(4-formylphenyl)-1H-indazole-1-carboxylate

Cat. No.: B13875984
M. Wt: 322.4 g/mol
InChI Key: PSPRORMIGXSAAU-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group and a formylphenyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indazole derivative is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 5-(4-carboxyphenyl)indazole-1-carboxylate.

    Reduction: 5-(4-hydroxymethylphenyl)indazole-1-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(4-hydroxyphenyl)indazole-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Tert-butyl 5-(4-methylphenyl)indazole-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Tert-butyl 5-(4-nitrophenyl)indazole-1-carboxylate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

Tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile compound for various research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 5-(4-formylphenyl)indazole-1-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-17-9-8-15(10-16(17)11-20-21)14-6-4-13(12-22)5-7-14/h4-12H,1-3H3

InChI Key

PSPRORMIGXSAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)C=N1

Origin of Product

United States

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